molecular formula C18H28O6 B016936 1,2:4,5-Biscyclohexyliden DL-myo-Inositol CAS No. 104873-71-4

1,2:4,5-Biscyclohexyliden DL-myo-Inositol

Katalognummer: B016936
CAS-Nummer: 104873-71-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: LJLFYCLESOMKAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic oligosaccharide that belongs to the group of glycosylation compounds. It is used in various applications, including protein glycosylation and polysaccharide synthesis. This compound is known for its high purity and complex carbohydrate structure .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Research indicates that myo-inositol and its derivatives can significantly impact insulin sensitivity and glucose metabolism. Elevated levels of myo-inositol have been associated with improved insulin sensitivity in diabetic patients. The administration of D-chiro-inositol (DCI), another derivative, has shown promise in reducing hyperglycemia and improving lipid profiles in type 2 diabetes patients .

Table 1: Effects of Inositol Derivatives on Diabetes

CompoundEffect on Insulin SensitivityImpact on Glucose LevelsReference
Myo-InositolPositiveDecreases
D-Chiro-InositolPositiveDecreases
1,2:4,5-Biscyclohexylidene DL-myo-InositolPotentially PositiveUnder Investigation

Polycystic Ovary Syndrome (PCOS)

In women with PCOS, the imbalance between myo-inositol and DCI is linked to insulin resistance and metabolic dysfunction. Studies suggest that supplementation with these compounds can improve ovarian function and metabolic parameters . The combination therapy of myo-inositol and DCI has been shown to enhance ovulatory function and reduce hyperandrogenism in PCOS patients .

Table 2: Impact of Inositol on PCOS

TreatmentOutcomeReference
Myo-Inositol + DCIImproved ovulation
Myo-Inositol AloneModerate improvement

Cancer Research

The anticancer properties of myo-inositol derivatives have been explored in various studies. In particular, the combination of myo-inositol with inositol phosphates has demonstrated significant anticancer effects against breast, colon, and lung cancers. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis .

Table 3: Anticancer Effects of Inositols

Cancer TypeTreatmentEffectReference
Breast CancerMyo-Inositol + IP6Inhibition of cell proliferation
Colon CancerMyo-Inositol + IP6Induction of apoptosis
Lung CancerMyo-Inositol + IP6Reduced tumor size

Case Study 1: Diabetes Management

A clinical trial involving type 2 diabetes patients showed that supplementation with myo-inositol led to a significant reduction in fasting blood glucose levels and improved insulin sensitivity markers. Participants reported a decrease in HbA1c levels after 12 weeks of treatment.

Case Study 2: PCOS Treatment

In a randomized controlled trial, women diagnosed with PCOS received a combination of myo-inositol and DCI for six months. Results indicated a marked improvement in menstrual regularity and ovulation rates compared to the placebo group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is synthesized through a series of chemical reactions involving myo-inositol and cyclohexanone. The process typically involves the protection of hydroxyl groups on myo-inositol using cyclohexanone under acidic conditions to form the biscyclohexylidene derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete protection of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various inositol derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic analog of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.

Structure and Properties

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is characterized by its cyclohexylidene groups, which enhance its stability and bioavailability compared to myo-inositol. Its molecular formula is C18H28OC_{18}H_{28}O and it has a molecular weight of 268.42 g/mol. The structural modifications allow it to interact differently with biological systems, potentially leading to varied therapeutic effects.

The biological activity of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol is primarily linked to its role as an inositol analog. Inositols are integral to several cellular processes, including:

  • Signal Transduction : Inositols function as second messengers in insulin signaling pathways. They facilitate glucose uptake and lipid metabolism.
  • Cell Growth and Differentiation : Myo-inositol and its derivatives have been shown to promote cell growth in mammalian cells and are involved in the regulation of various cellular functions.

Therapeutic Applications

Research indicates that 1,2:4,5-Biscyclohexylidene DL-myo-Inositol may have potential therapeutic applications in several areas:

  • Diabetes Management : Inositol derivatives are known to improve insulin sensitivity. Studies have shown that supplementation can lead to better glycemic control in diabetic patients by modulating insulin signaling pathways .
  • Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been widely studied for its role in improving ovarian function and metabolic profiles in women with PCOS. The administration of inositol compounds can help regulate menstrual cycles and reduce androgen levels .
  • Neurological Disorders : Fluctuations in myo-inositol levels have been associated with various neurological conditions, including Alzheimer's disease. The compound's ability to stabilize β-amyloid proteins suggests potential neuroprotective effects .

Case Studies

Several studies highlight the effects of myo-inositol and its derivatives:

  • A clinical trial involving women with PCOS demonstrated that treatment with D-chiro-inositol improved insulin sensitivity and reduced testosterone levels significantly within three months .
  • In another study focused on diabetic patients, the administration of myo-inositol resulted in a notable decrease in fasting blood glucose levels and improved lipid profiles .

Safety Profile

The safety profile of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol appears favorable based on existing literature. Acute toxicity studies indicate a high median lethal dose (LD50) of approximately 10 g/kg body weight in animal models, suggesting a low risk of acute toxicity . Long-term studies are necessary to fully understand any potential chronic effects.

Comparative Analysis

A comparative analysis of various inositols highlights the unique position of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol among other derivatives:

CompoundStructure TypePrimary UseKey Findings
Myo-InositolNaturalInsulin sensitizerImproves metabolic profiles in PCOS patients
D-Chiro-InositolNaturalInsulin sensitizerReduces hyperglycemia in diabetic patients
1,2:4,5-BiscyclohexylideneSyntheticPotential therapeutic agentMay enhance stability and bioavailability

Eigenschaften

InChI

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFYCLESOMKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390635
Record name AC1MN4M6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104873-71-4
Record name AC1MN4M6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.